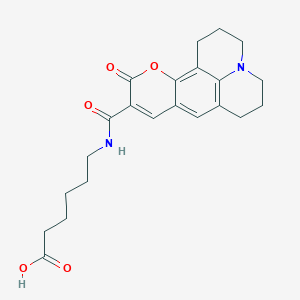

Coumarin 343 X carboxylic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Coumarin 343 X carboxylic acid is a blue-emitting fluorophore commonly used as a laser dye. It is known for its ability to serve as a Förster Resonance Energy Transfer (FRET) donor for fluorescein . This compound is a derivative of coumarin, a class of organic compounds known for their diverse applications in various fields, including medicinal chemistry and material science.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of coumarin derivatives, including coumarin 343 X carboxylic acid, typically involves classical reactions such as the Pechmann condensation, Knoevenagel condensation, and Perkin reaction . These reactions often require specific catalysts and conditions:

Pechmann Condensation: This reaction involves the condensation of phenols with β-ketoesters in the presence of acid catalysts.

Knoevenagel Condensation: This method involves the reaction of aldehydes with active methylene compounds in the presence of a base.

Perkin Reaction: This involves the reaction of aromatic aldehydes with anhydrides in the presence of a base.

Industrial Production Methods: Industrial production of coumarin derivatives often employs scalable methods such as the Knoevenagel condensation, which can be carried out under mild conditions with high yields. The use of green solvents and catalysts is also becoming more prevalent to reduce environmental impact .

化学反应分析

Types of Reactions: Coumarin 343 X carboxylic acid undergoes various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylates.

Reduction: The carbonyl group in the coumarin ring can be reduced to form dihydrocoumarins.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or ferric chloride.

Major Products: The major products formed from these reactions include various substituted coumarins, dihydrocoumarins, and carboxylates, depending on the specific reaction conditions and reagents used .

科学研究应用

Coumarin 343 X carboxylic acid has a wide range of applications in scientific research:

Biology: The compound is employed in fluorescence microscopy and as a marker in biological assays.

Industry: It is used in the production of laser dyes and as a component in various photonic devices.

作用机制

The mechanism of action of coumarin 343 X carboxylic acid primarily involves its ability to absorb and emit light, making it useful in fluorescence-based applications. The carboxylic acid group enhances its solubility and reactivity, allowing it to participate in various chemical reactions. The compound can act as a Michael acceptor in conjugate additions, facilitating the formation of various functionalized products .

相似化合物的比较

- Coumarin-3-carboxylic acid

- 7-Hydroxycoumarin-3-carboxylic acid

- 7-(Diethylamino)coumarin-3-carboxylic acid

Comparison: Coumarin 343 X carboxylic acid is unique due to its specific photophysical properties, including its blue emission and ability to act as a FRET donor . Compared to other coumarin derivatives, it offers enhanced solubility and reactivity due to the presence of the carboxylic acid group, making it particularly useful in various scientific and industrial applications .

生物活性

Coumarin 343 X carboxylic acid is a synthetic derivative of coumarin, notable for its applications in fluorescence and biological research. This compound exhibits significant biological activity, particularly in the fields of photochemistry, biochemistry, and pharmacology. Below is a detailed exploration of its biological properties, including case studies and research findings.

- Chemical Formula : C22H26N2O5

- Molecular Weight : 398.45 g/mol

- CAS Number : 946123-11-1

- Solubility : Well soluble in DMF and DMSO; moderately soluble in DCM, DCE, and EtOAc; insoluble in diethyl ether.

- Spectral Properties :

- Excitation Maximum : 437 nm

- Emission Maximum : 477 nm

- Fluorescence Quantum Yield : 0.63

Biological Activity Overview

Coumarin compounds are recognized for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. Specifically, this compound has been studied for its potential in various applications:

- Fluorescent Probes : Due to its strong fluorescence characteristics, this compound is utilized as a fluorescent probe in various biological assays, particularly in Förster Resonance Energy Transfer (FRET) applications where it acts as a donor fluorophore for fluorescein (FAM) .

- Anticancer Activity : Research indicates that coumarins exhibit cytotoxic effects on cancer cells. For instance, derivatives of coumarin have been synthesized and evaluated for their ability to inhibit acetylcholinesterase (AChE), which is relevant in Alzheimer's disease therapy . The structure-activity relationship studies suggest that modifications to the coumarin backbone can enhance anticancer efficacy.

- Antioxidant Properties : Coumarins are known to possess antioxidant capabilities that help mitigate oxidative stress in cells. This is particularly important in preventing cellular damage associated with various diseases .

Case Study 1: Anticancer Activity

A study synthesized several coumarin derivatives and tested their inhibitory activity against human AChE and butyrylcholinesterase (BChE). One compound demonstrated a Ki value of 16.7 nM against AChE, indicating significant potency compared to standard drugs . This suggests potential therapeutic applications of Coumarin derivatives in treating neurodegenerative disorders.

Case Study 2: Fluorescent Applications

In photophysical studies, the ultrafast dynamics of Coumarin 343 were investigated, revealing its behavior in different solvent environments. The compound's ability to exist in both neutral and anionic forms allows for versatile applications in fluorescence microscopy and imaging techniques .

Case Study 3: Inhibition Studies

Research involving the synthesis of coumarin-tacrine hybrids demonstrated that certain derivatives showed dual-site inhibition against AChE and BChE while also affecting amyloid-beta aggregation, a hallmark of Alzheimer's pathology . This highlights the multifunctional potential of coumarins in drug discovery.

Summary Table of Biological Activities

属性

IUPAC Name |

6-[(4-oxo-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1,5,7,9(17)-tetraene-5-carbonyl)amino]hexanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O5/c25-18(26)8-2-1-3-9-23-21(27)17-13-15-12-14-6-4-10-24-11-5-7-16(19(14)24)20(15)29-22(17)28/h12-13H,1-11H2,(H,23,27)(H,25,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCUGYFCWVUOZRK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C3C(=C4C(=C2)C=C(C(=O)O4)C(=O)NCCCCCC(=O)O)CCCN3C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。